molecular formula C9H12 B13627433 2-Ethynylbicyclo[4.1.0]heptane

2-Ethynylbicyclo[4.1.0]heptane

Cat. No.: B13627433
M. Wt: 120.19 g/mol
InChI Key: SRLXZPYCFKLMHT-UHFFFAOYSA-N
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Description

2-Ethynylbicyclo[4.1.0]heptane is a bicyclic compound featuring a seven-membered ring system with a fused cyclopropane moiety and an ethynyl (-C≡CH) substituent at the 2-position. The bicyclo[4.1.0]heptane scaffold is characterized by its strained cyclopropane ring, which imparts unique reactivity and conformational rigidity.

Properties

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

2-ethynylbicyclo[4.1.0]heptane

InChI

InChI=1S/C9H12/c1-2-7-4-3-5-8-6-9(7)8/h1,7-9H,3-6H2

InChI Key

SRLXZPYCFKLMHT-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCC2C1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylbicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require mild temperatures and inert atmospheres to prevent unwanted side reactions. The cycloisomerization process is driven by the release of ring strain in the cyclopropane ring, making it a thermodynamically favorable reaction.

Industrial Production Methods: While specific industrial production methods for 2-ethynylbicyclo[41This would include optimizing the reaction conditions for larger volumes and ensuring the availability of high-purity catalysts and starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylbicyclo[4.1.0]heptane can undergo a variety of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethynylbicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-ethynylbicyclo[4.1.0]heptane exerts its effects is primarily through its ability to undergo ring-opening reactions. The release of ring strain provides a driving force for these reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent/Modification Key Properties/Applications References
2-Chlorobicyclo[4.1.0]heptane Chloro (-Cl) at 2-position High-yield synthesis (90%); precursor for further functionalization via nucleophilic substitution .
7-Oxabicyclo[4.1.0]heptane Oxygen atom in the ring Predicted boiling point: ~193°C; used in nucleoside synthesis for antiviral/antitumor applications .
7-Azabicyclo[4.1.0]heptane Nitrogen atom in the ring Pharmaceutical building block; used in spirocyclic and bridged drug candidates .
3-Acetamido-7-oxabicyclo[4.1.0]heptane Acetamido and oxa groups Metabolite in organic nitrate biotransformation; highlights metabolic stability .
2-Oxabicyclo[4.1.0]heptane nucleosides Oxa ring + uracil moiety Exhibits antiviral activity; synthesized via cyclopropanation of hexenopyranosides .
7,7-Difluoro-3-azabicyclo[4.1.0]heptane Fluorine and nitrogen atoms Enhanced metabolic stability and bioavailability due to fluorine substitution .
2-Ethynylbicyclo[4.1.0]heptane (hypothetical) Ethynyl (-C≡CH) at 2-position Expected high reactivity in click chemistry; potential linker in drug conjugates or polymers. N/A

Physicochemical Properties

  • Boiling Points : 7-Oxabicyclo[4.1.0]heptane derivatives exhibit predicted boiling points of ~193°C, while halogenated analogs (e.g., 2-chloro) likely have higher volatility due to reduced polarity .
  • Molecular Weights : Azabicyclo derivatives (e.g., 7-Azabicyclo[4.1.0]heptane) have lower molecular weights (~97.16 g/mol) compared to oxa or acetamido derivatives .
  • Polar Surface Area (PSA) : Oxygen- and nitrogen-containing analogs (e.g., 7-Oxabicyclo[4.1.0]heptane, PSA = 12.53) show increased polarity, influencing solubility and membrane permeability .

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